molecular formula C5H8Br2O B2653227 2-(2,2-Dibromocyclopropyl)ethanol CAS No. 97535-47-2

2-(2,2-Dibromocyclopropyl)ethanol

Cat. No.: B2653227
CAS No.: 97535-47-2
M. Wt: 243.926
InChI Key: MBATZDRKFBSYHJ-UHFFFAOYSA-N
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Description

2-(2,2-Dibromocyclopropyl)ethanol is an organic compound with the molecular formula C5H8Br2O. It features a cyclopropane ring substituted with two bromine atoms and an ethanol group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2-Dibromocyclopropyl)ethanol can be synthesized through the dibromocyclopropanation of unsaturated alcohols. This process involves the addition of dibromocarbene to alkenes under phase-transfer conditions. Typically, a strong base such as 50% sodium hydroxide (NaOH) is used, along with vigorous stirring and extended reaction times. The reaction can also be performed under ambient conditions using continuous flow chemistry with 40% NaOH as the base .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar methods but optimized for large-scale production. Continuous flow chemistry is particularly advantageous for industrial applications due to its efficiency and scalability. The use of phase-transfer catalysts can further enhance the reaction’s yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dibromocyclopropyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dibromocyclopropyl)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development and as a building block for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dibromocyclopropyl)ethanol involves its reactivity due to the presence of the dibromocyclopropyl group. This group can undergo various transformations, such as ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, including enzymes and receptors, thereby exerting their effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibromocyclopropyl carboxylic acids: These compounds share the dibromocyclopropyl group but differ in their functional groups.

    2-(2,2-Dichlorocyclopropyl)ethanol: Similar structure but with chlorine atoms instead of bromine.

    2-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethanol: A derivative with additional methyl groups on the cyclopropane ring.

Uniqueness

2-(2,2-Dibromocyclopropyl)ethanol is unique due to its specific combination of the dibromocyclopropyl group and the ethanol moiety. This combination imparts distinct reactivity and properties, making it a valuable compound for various synthetic and industrial applications .

Properties

IUPAC Name

2-(2,2-dibromocyclopropyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBATZDRKFBSYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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